1-Ethyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid
Description
1-Ethyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid is a pyrazole derivative characterized by a pyrazole core substituted with an ethyl group at the 1-position, a thiophene ring at the 5-position, and a carboxylic acid moiety at the 3-position. Pyrazole derivatives are widely studied for their diverse biological activities, including enzyme inhibition and antimicrobial properties .
Properties
IUPAC Name |
1-ethyl-5-thiophen-2-ylpyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-2-12-8(9-4-3-5-15-9)6-7(11-12)10(13)14/h3-6H,2H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDEOVDKJODCPRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(=O)O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl hydrazine with thiophene-2-carboxylic acid under acidic conditions to form the pyrazole ring. The reaction is usually carried out in a solvent such as ethanol or acetic acid, with heating to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products Formed:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Corresponding alcohols or aldehydes.
Substitution: Halogenated or nitrated derivatives of the thiophene ring.
Scientific Research Applications
1-Ethyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic materials.
Mechanism of Action
The mechanism of action of 1-Ethyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity or binding to receptor sites, leading to altered cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 1-ethyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid and analogous pyrazole derivatives:
Structural and Functional Analysis
Substituent Effects :
- Alkyl vs. Aryl Groups : The ethyl group in the target compound provides moderate steric bulk compared to the methyl group in or the fluorophenyl group in . Aryl substituents (e.g., 4-fluorophenyl) enhance aromatic interactions but may reduce solubility in aqueous media.
- Thiophene vs. Phenyl : Thiophene’s sulfur atom contributes to unique electronic and π-stacking properties, differentiating it from phenyl-substituted analogs like 2-ethyl-5-phenyl-2H-pyrazole-3-carboxylic acid .
- Carboxylic Acid vs. Ester : The carboxylic acid group in the target compound facilitates hydrogen bonding and salt formation, whereas ester derivatives (e.g., ) prioritize lipophilicity and membrane permeability.
- Biological Relevance: Pyrazole-3-carboxylic acid derivatives are frequently used as intermediates in synthesizing enzyme inhibitors (e.g., Lp-PLA2 inhibitors in ).
Physicochemical Properties
Solubility and pKa :
Crystallinity :
- Hydrogen-bonding patterns in carboxylic acid derivatives may promote crystalline packing, as discussed in . Tools like Mercury CSD could further analyze these interactions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
